Sodium metavanadate

Vue d'ensemble

Description

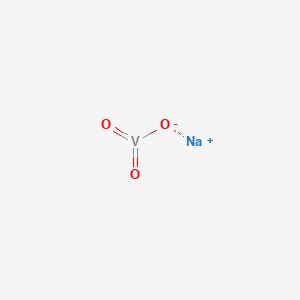

Le métavanadate de sodium est un composé inorganique de formule chimique NaVO₃. Il se présente sous la forme d'un sel jaune soluble dans l'eau et est couramment utilisé comme précurseur d'autres vanadates. Le métavanadate de sodium est connu pour son rôle dans divers processus chimiques et applications industrielles .

Mécanisme D'action

Target of Action

Sodium metavanadate is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cellular functions such as cell growth, differentiation, and the metabolic actions of insulin .

Mode of Action

The mechanisms underlying the biological effects of this compound are generally attributed to its two chemical properties . One is based on the structural analogy of vanadate to phosphate, and the other is based on the electron transfer reaction between V(IV) and V(V) in biological media .

Biochemical Pathways

This compound affects various biochemical pathways. It has been extensively studied for its antidiabetic and anticancer effects . The compound’s interaction with its targets leads to changes in these pathways, resulting in specific biological effects .

Pharmacokinetics

It’s known that this compound is a yellow, water-soluble salt , which suggests it could be readily absorbed and distributed in the body.

Result of Action

This compound has been shown to inhibit the proliferation of certain cancer cells . For example, it has been found to inhibit the proliferation of murine breast cancer cells . Additionally, this compound treatment has been shown to improve glycogen levels in multiple tissues in a model of metabolic syndrome .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, at low pH, this compound converts to sodium decavanadate . This conversion could potentially affect the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Sodium metavanadate has been widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins . It has been extensively studied for its antidiabetic and anticancer effects . The biological effects and working mechanisms of this compound may depend on the formation of different species of vanadium compounds in the biological media .

Cellular Effects

This compound exhibits important physiological effects including insulin-like, chemoprevention, and anticancer activity . It has been shown to inhibit the proliferation of murine breast cancer cells . This compound can increase the reactive oxygen species (ROS) level in a concentration-dependent way, arrest cells at the G2/M phase, diminish the mitochondrial membrane potential (MMP), and promote the progress of apoptosis .

Molecular Mechanism

The mechanisms underlying the biological effects of this compound are generally attributed to its two chemical properties: one is based on the structural analogy of vanadate to phosphate, and one is on the basis of the electron transfer reaction between V(IV) and V(V) in biological media .

Temporal Effects in Laboratory Settings

This compound treatment has been shown to improve glycogen levels in multiple tissues in a model of metabolic syndrome caused by chronic cadmium exposure in Wistar rats . The major effect was observed on glycogen synthesis, which was fully recovered in all tissues analyzed .

Dosage Effects in Animal Models

In animal models, this compound exhibits a dose-dependent anticancer activity that leads to the shrinkage of tumor volume (about 50%), lower microvessel density, less propagating cells, and more apoptotic cells in vivo .

Metabolic Pathways

This compound plays an important role in lipid, DNA, and protein synthesis, glucose transport and metabolism, and insulin-mimetic activity . It has been shown to improve the altered glucose phosphorylation in diabetic mice independently of stimulating insulin secretion .

Transport and Distribution

Vanadate is reduced to V(IV) by membrane-bound protein thiols during transport across the membrane . This suggests that this compound may be transported and distributed within cells and tissues through interaction with protein thiols.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le métavanadate de sodium peut être synthétisé par plusieurs méthodes. Une approche courante consiste à faire réagir le métavanadate d'ammonium avec du carbonate de sodium, du bicarbonate de sodium ou de l'hydroxyde de sodium dans l'eau. Ce mélange est ensuite soumis à un chauffage par micro-ondes et un pompage sous vide pour faciliter la réaction de désamination. La solution résultante est agitée et soumise à une cristallisation par évaporation, suivie d'une filtration et d'un lessivage à l'eau froide pour obtenir des cristaux de métavanadate de sodium dihydraté. Ces cristaux sont ensuite séchés et déshydratés à des températures comprises entre 150 et 200 °C pendant 30 à 60 minutes pour obtenir du métavanadate de sodium .

Méthodes de production industrielle : Dans les milieux industriels, le métavanadate de sodium est souvent produit par électrolyse de solutions de vanadate de sodium à l'aide de membranes d'échange d'ions. Le processus d'électrolyse est mené dans des conditions qui maintiennent un pH de 7,0 à 8,0 à l'anode. La solution résultante est ensuite condensée et cristallisée pour obtenir du métavanadate de sodium .

Analyse Des Réactions Chimiques

Types de réactions : Le métavanadate de sodium subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. À faible pH, il se transforme en décavanadate de sodium. Il sert également de précurseur à des métalates exotiques tels que [γ-PV₂W₁₀O₄₀]⁵⁻, [α-PVW₁₁O₄₀]⁴⁻ et [β-PV₂W₁₀O₄₀]⁵⁻ .

Réactifs et conditions communs : Les réactifs courants utilisés dans les réactions avec le métavanadate de sodium comprennent les acides, les bases et divers oxydes métalliques. Les conditions de ces réactions impliquent généralement des niveaux de pH contrôlés, des températures spécifiques et la présence de catalyseurs .

Principaux produits formés : Les principaux produits formés par les réactions impliquant le métavanadate de sodium comprennent d'autres vanadates, des métalates et divers composés contenant du vanadium .

4. Applications de la recherche scientifique

Le métavanadate de sodium a une large gamme d'applications de recherche scientifique :

Biologie : Le métavanadate de sodium est étudié pour ses effets antidiabétiques et anticancéreux potentiels.

5. Mécanisme d'action

Le mécanisme d'action du métavanadate de sodium est principalement attribué à son analogie structurale avec le phosphate et à sa capacité à subir des réactions de transfert d'électrons. Dans les systèmes biologiques, le métavanadate de sodium peut inhiber les protéines tyrosine phosphatases, affectant ainsi divers processus cellulaires. Il interagit également avec les voies du métabolisme du glucose, améliorant l'homéostasie du glucose et la synthèse du glycogène .

Applications De Recherche Scientifique

Sodium metavanadate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including the oxidative dehydrogenation of propane.

Biology: this compound is studied for its potential antidiabetic and anticancer effects.

Comparaison Avec Des Composés Similaires

Le métavanadate de sodium est souvent comparé à d'autres vanadates, tels que l'orthovanadate de sodium et le métavanadate d'ammonium. Bien que tous ces composés contiennent du vanadium, le métavanadate de sodium est unique dans ses applications et sa réactivité spécifiques. Par exemple, le métavanadate de sodium est plus couramment utilisé comme précurseur de métalates exotiques et dans la synthèse de nanoparticules d'oxyde de vanadium .

Composés similaires :

- Orthovanadate de sodium

- Métavanadate d'ammonium

- Métavanadate de potassium

Le métavanadate de sodium se distingue par sa polyvalence dans divers processus chimiques et industriels, ainsi que par son rôle important dans la recherche scientifique.

Activité Biologique

Sodium metavanadate (NaVO₃) is an inorganic compound that has garnered interest due to its diverse biological activities, particularly in the fields of biochemistry and toxicology. This article explores its biological effects, including its mechanisms of action, potential therapeutic applications, and associated risks.

This compound is a pentavalent vanadium compound that exhibits various biological activities, primarily through its interaction with cellular signaling pathways. It has been shown to influence insulin signaling, oxidative stress responses, and cellular proliferation.

- Insulin Mimetic Activity : this compound has been demonstrated to mimic insulin by enhancing glucose uptake in adipocytes and stimulating insulin release from pancreatic β-cells. Studies have indicated that it activates the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for glucose metabolism .

- Oxidative Stress : Research indicates that this compound can induce oxidative stress by generating reactive oxygen species (ROS). This effect has been linked to cognitive decline and neurotoxicity in animal models, where it altered antioxidant enzyme activities and increased lipid peroxidation markers .

Toxicological Studies

This compound's biological activity is not without risks. Several studies have highlighted its potential toxicological effects:

- Carcinogenic Potential : this compound has shown carcinogenic tendencies in vitro. It can induce anchorage-independent growth in human bronchial epithelial cells, suggesting a potential for tumorigenesis . Animal studies have reported increased tumor incidences following exposure, particularly in lung tissues .

- Hematological Effects : In rodent studies, this compound exposure led to significant hematological changes, including microcytosis and alterations in erythrocyte parameters. These effects were more pronounced in mice compared to rats .

Case Studies and Research Findings

Several case studies have provided insights into the biological effects of this compound:

- Insulin Release Assays : In a study involving βTC-6 cells, this compound enhanced insulin release in a dose-dependent manner. At concentrations of 30 µM, it significantly increased insulin secretion compared to controls .

- Cognitive Decline in Mice : A study administering this compound over seven days reported significant reductions in antioxidant enzyme activities (SOD and catalase) alongside increased levels of malondialdehyde (MDA), indicating oxidative stress-related cognitive impairment .

- Histopathological Changes : Long-term exposure studies revealed epithelial hyperplasia in the ileum and alterations in organ weights among exposed rodents, underscoring the compound's potential for inducing pathological changes .

Data Table: Summary of Biological Activities and Effects

| Biological Activity | Observations |

|---|---|

| Insulin Mimetic Activity | Enhanced glucose uptake; stimulated insulin release from β-cells |

| Oxidative Stress | Increased ROS production; decreased antioxidant enzyme activities |

| Carcinogenic Potential | Induced anchorage-independent growth in bronchial epithelial cells |

| Hematological Changes | Microcytosis; alterations in erythrocyte counts |

| Histopathological Changes | Epithelial hyperplasia; organ weight changes |

Propriétés

IUPAC Name |

sodium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.3O.V/q+1;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZUMMUJMWNLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na.VO3, NaVO3, NaO3V | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sodium metavanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_metavanadate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044336 | |

| Record name | Sodium metavanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium vanadate appears as colorless to yellow crystals or cream colored solid. Melting point 630 °C., Liquid; Water or Solvent Wet Solid, Colorless to yellow or cream-colored solid; [Merck Index] Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13718-26-8 | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium vanadate(V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metavanadate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanadate (VO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metavanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metavanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/252S9L5606 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

1166 °F (NTP, 1992) | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.